Physical and chemical characteristics of Thiooxine hydrochloride
Physical and chemical characteristics of Thiooxine hydrochloride
An In-depth Technical Guide on the Core Physical and Chemical Characteristics of Thiooxine Hydrochloride
Introduction
Thiooxine hydrochloride, scientifically known as 8-Mercaptoquinoline hydrochloride, is a heterocyclic organic compound featuring a quinoline core substituted with a thiol group at the 8-position and complexed with hydrochloric acid. It is recognized for its potent metal-chelating properties, making it a valuable reagent in analytical chemistry for the detection and quantification of metal ions.[1] Its reactivity and biological activity have also led to its investigation in medicinal chemistry and materials science. This guide provides a comprehensive overview of its physical and chemical characteristics, experimental protocols for its synthesis, and insights into its biological interactions.
Physical and Chemical Characteristics
The physical and chemical properties of Thiooxine hydrochloride are summarized in the tables below, providing key data for researchers and drug development professionals.
Table 1: Physical Properties of Thiooxine Hydrochloride
| Property | Value | Reference |
| Appearance | Yellow-green powder | [1] |
| Melting Point | 165 °C (decomposes) | [1][2] |
| Solubility | Soluble in ethanol (50 mg/mL) | [3] |
| Storage Conditions | Store at 2 - 8 °C, under inert gas | [1] |
Table 2: Chemical and Spectroscopic Properties of Thiooxine Hydrochloride
| Property | Value | Reference |
| Molecular Formula | C₉H₇NS·HCl | [1] |
| Molecular Weight | 197.68 g/mol | [1] |
| CAS Number | 34006-16-1 | [1] |
| pKa | pKa1: 2.05, pKa2: 8.29 (in H₂O) | [2] |
| Purity | ≥ 95% (by titration) | [1] |
Experimental Protocols
Synthesis of 8-Mercaptoquinoline Hydrochloride
A common method for the synthesis of 8-Mercaptoquinoline, the free base of Thiooxine hydrochloride, involves the reduction of quinoline-8-sulfonyl chloride. The hydrochloride salt can then be readily formed.
Materials:
-
Quinoline
-
Chlorosulfonic acid
-
Stannous chloride (SnCl₂)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ice
Step 1: Synthesis of Quinoline-8-sulfonyl chloride
-
Cool 275 mL of chlorosulfonic acid to 10-20 °C with stirring.
-
Slowly add 75 g of quinoline dropwise over approximately 1-1.5 hours.
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Heat the mixture to 135-145 °C under reflux for 6 hours. A significant amount of hydrogen chloride gas will be evolved initially.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture onto ice and dilute with water to precipitate a yellow-brown solid.
-
Filter the precipitate to obtain the crude quinoline-8-sulfonyl chloride.[4]
Step 2: Reduction to 8-Mercaptoquinoline
-
Dissolve 25 g of the purified quinoline-8-sulfonyl chloride in 80 mL of concentrated hydrochloric acid and filter the solution.
-
Cool the filtrate.
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Prepare a solution of 80 g of stannous chloride in 200 mL of concentrated hydrochloric acid.
-
Add the stannous chloride solution dropwise to the cold quinoline-8-sulfonyl chloride solution. Yellow crystals will precipitate upon heating.
-
Cool the mixture thoroughly, filter the precipitate, and wash it with a 1:1 solution of cold hydrochloric acid.[4]
Step 3: Formation of 8-Mercaptoquinoline Dihydrate
-
Dissolve the crude product from Step 2 in a sodium hydroxide solution.
-
Neutralize the solution with a 1:1 hydrochloric acid solution to precipitate the pure magenta, needle-like dihydrate of 8-mercaptoquinoline.[4]
Step 4: Formation of 8-Mercaptoquinoline Hydrochloride The hydrochloride salt is typically formed during the reduction step with stannous chloride in concentrated hydrochloric acid. Further purification can be achieved by recrystallization from ethanol.[2]
Biological Activity and Signaling Pathways
8-Mercaptoquinoline and its derivatives have demonstrated significant biological activity, primarily through their interaction with metalloproteins. These interactions can disrupt normal cellular processes, a property that is being explored for therapeutic applications.
A notable application is in the development of photoactivatable affinity-based probes to study the metalloproteome.[5] An 8-mercaptoquinoline-containing probe has been shown to target and enrich components of the minichromosome maintenance (MCM) complex, a zinc metalloprotein assembly essential for DNA replication.[5][6][7] The binding of the probe to the MCM complex can lead to its inactivation, subsequently causing the cell cycle to stall in the G0/G1 phase.[5][7] This mechanism highlights the potential of 8-mercaptoquinoline derivatives as anticancer agents by targeting DNA replication machinery.
Furthermore, 8-mercaptoquinoline has been observed to alter the biodistribution of metal ions. For instance, it can form lipophilic complexes with nickel (Ni²⁺), facilitating its uptake and leading to an altered distribution pattern within the body, including accumulation in the central nervous system.[8]
The closely related compound, 8-hydroxyquinoline, has been shown to ameliorate high glucose toxicity in neuronal cells by attenuating the increased expression of calpain, a calcium-dependent protease involved in cell death pathways.[9] This suggests that quinoline-based chelators may have neuroprotective effects.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of Thiooxine hydrochloride.
Caption: Signaling pathway of an 8-Mercaptoquinoline probe targeting the MCM complex.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 8-Mercaptoquinoline hydrochloride | 34006-16-1 [chemicalbook.com]
- 3. 8-Quinolinethiol 97 34006-16-1 [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. Probing the metalloproteome: an 8-mercaptoquinoline motif enriches minichromosome maintenance complex components as significant metalloprotein targets in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probing the metalloproteome: an 8-mercaptoquinoline motif enriches minichromosome maintenance complex components as significant metalloprotein targets in live cells - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Effect of 8-hydroxy-, 8-mercapto- and 5-chloro-7-iodo-8-hydroxy-quinoline on the uptake and distribution of nickel in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC [pmc.ncbi.nlm.nih.gov]
